molecular formula C16H16N4O B6467082 N-(2,4-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2640965-15-5

N-(2,4-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6467082
CAS No.: 2640965-15-5
M. Wt: 280.32 g/mol
InChI Key: JZAXMAJFLYZLFQ-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound featuring an imidazo[1,2-b]pyridazine core substituted with a methyl group at position 2 and a carboxamide group at position 6, linked to a 2,4-dimethylphenyl moiety. The compound’s design aligns with strategies observed in medicinal chemistry, where substituents on the aromatic ring and heterocyclic core are optimized to enhance target binding, solubility, and metabolic stability .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-10-4-5-13(11(2)8-10)18-16(21)14-6-7-15-17-12(3)9-20(15)19-14/h4-9H,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAXMAJFLYZLFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, solvents, and reaction conditions that are scalable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of imidazo-fused heterocycles, which are frequently explored for their pharmacological properties.

Table 1: Structural and Functional Comparison of Imidazo-Fused Carboxamides
Compound Name Core Structure Key Substituents Reported Activity/Properties Reference
N-(2,4-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide Imidazo[1,2-b]pyridazine 2-Me, 6-carboxamide (2,4-dimethylphenyl) Inferred kinase inhibition potential N/A
Compound 13 () Imidazo[1,2-b]pyridazine 2-Me, 6-Cl, 8-amine (2-ethylpyridin-4-yl) PI4KB inhibitor (IC₅₀ = 12 nM)
Compound 3 () Imidazo[1,2-a]pyridine 6-pyrid-2-yl, 2-carboxamide (phenyl) Early safety pharmacology data
Compound 12 () Imidazo[1,2-a]pyridine 6-pyrid-2-yl, 2-carboxamide (3,5-difluorophenyl) Synthetic intermediate
Key Observations:

Core Heterocycle Differences :

  • The imidazo[1,2-b]pyridazine core (target compound) differs from imidazo[1,2-a]pyridine analogs (e.g., Compounds 3, 12) in nitrogen positioning, which may influence electronic properties and binding to biological targets. For example, Compound 13 () demonstrates potent PI4KB inhibition (IC₅₀ = 12 nM), attributed to its imidazo[1,2-b]pyridazine scaffold and sulfonamide substituents .

Substituent Impact :

  • Aryl Groups : The 2,4-dimethylphenyl group in the target compound may enhance lipophilicity compared to halogenated analogs (e.g., 3,5-difluorophenyl in Compound 12). Halogen substituents often improve binding affinity but may increase metabolic instability .
  • Methyl Substitution : The 2-methyl group on the imidazo core (shared with Compound 13) likely contributes to steric stabilization and metabolic resistance, a feature critical for kinase inhibitors .

Synthetic Yields :

  • While synthesis data for the target compound are unavailable, analogs like Compound 13 () achieve high yields (94%) via optimized coupling reactions, suggesting feasible scalability for derivatives .

Pharmacological and ADME Considerations

  • Kinase Inhibition: Imidazo[1,2-b]pyridazine derivatives (e.g., Compound 13) exhibit nanomolar potency against PI4KB, a target in viral replication and cancer. The target compound’s carboxamide group may similarly engage hinge regions in kinase active sites .
  • ADME Properties : Fluorinated analogs (e.g., Compound 12) often show improved membrane permeability but shorter half-lives due to cytochrome P450 metabolism. The 2,4-dimethylphenyl group in the target compound could mitigate this by reducing oxidative metabolism .

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